molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B6293939
CAS RN: 2379322-38-8
M. Wt: 266.21 g/mol
InChI Key: ZLYQHGORSARJKA-UHFFFAOYSA-N
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Description

The compound “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde” belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-(Trifluoromethoxy)biphenyl” has been analyzed . The molecular formula for “4-(Trifluoromethoxy)biphenyl” is C13H9F3O, with an average mass of 238.205 Da and a monoisotopic mass of 238.060547 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “4-(Trifluoromethoxy)biphenyl” have been analyzed . It has a density of 1.2±0.1 g/cm3, a boiling point of 264.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde has been used in a variety of scientific research applications, such as organic synthesis, as well as in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other compounds with potential therapeutic applications. Additionally, this compound has been used in the synthesis of organic dyes, and it has been studied for its potential use in the development of novel organic materials.

Mechanism of Action

Target of Action

A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.

Mode of Action

The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.

Result of Action

Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.

Action Environment

The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. Additionally, this compound has been shown to have some biological activity, which makes it a useful reagent in organic synthesis. However, this compound is not widely used in laboratory experiments due to its low solubility in water and its limited availability.

Future Directions

Future research on 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde could involve further studies of its biological activity and its potential use in the development of novel organic materials. Additionally, further research could be conducted on its mechanism of action, as well as its potential use in the treatment of various diseases. Other potential future directions include the development of methods to improve the solubility of this compound in water and the development of new synthetic routes for its synthesis.

Synthesis Methods

The synthesis of 4-(Trifluoromethoxy)-[4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde'-biphenyl]-2-carbaldehyde is usually achieved through the reaction of 4-bromo-2,2,2-trifluoro-1-phenylethanone and this compound'-biphenyl-2-carbaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The reaction produces 4-(Trifluoromethoxy)-[this compound'-biphenyl]-2-carbaldehyde as the major product, along with some minor byproducts.

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation and serious eye damage .

properties

IUPAC Name

2-phenyl-5-(trifluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYQHGORSARJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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